2-(4-Nitrobenzenesulfonyl)ethan-1-amine hydrochloride
Overview
Description
2-(4-Nitrobenzenesulfonyl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C8H10N2O4S·HCl. It is a white crystalline powder that is soluble in water and commonly used as a reagent in organic synthesis . This compound has gained significant attention in various fields of research, including medical, environmental, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Nitrobenzenesulfonyl)ethan-1-amine hydrochloride typically involves the reaction of 4-nitrobenzenesulfonyl chloride with ethan-1-amine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature. The resulting product is then purified and converted to its hydrochloride salt form .
Industrial Production Methods
Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully monitored to maintain the desired temperature, pressure, and pH levels .
Chemical Reactions Analysis
Types of Reactions
2-(4-Nitrobenzenesulfonyl)ethan-1-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The sulfonyl group can be reduced to a thiol group.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group yields 2-(4-aminobenzenesulfonyl)ethan-1-amine, while substitution reactions can yield various derivatives depending on the nucleophile used .
Scientific Research Applications
2-(4-Nitrobenzenesulfonyl)ethan-1-amine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds.
Biology: Employed in biochemical assays and as a labeling reagent for proteins and peptides.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Nitrobenzenesulfonyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Aminobenzenesulfonyl)ethan-1-amine
- 2-(4-Methylbenzenesulfonyl)ethan-1-amine
- 2-(4-Chlorobenzenesulfonyl)ethan-1-amine
Uniqueness
2-(4-Nitrobenzenesulfonyl)ethan-1-amine hydrochloride is unique due to the presence of both a nitro group and a sulfonyl group, which confer distinct chemical reactivity and properties. This makes it a versatile reagent in organic synthesis and a valuable compound in various research applications .
Properties
IUPAC Name |
2-(4-nitrophenyl)sulfonylethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O4S.ClH/c9-5-6-15(13,14)8-3-1-7(2-4-8)10(11)12;/h1-4H,5-6,9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHUZMNDVBWLVTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)CCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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